GGACK vs. PPACK and AEBSF: Quantified Inhibition of Serine Protease Activity in a Furin Substrate Hydrolysis Assay
In a direct head-to-head comparison using a furin substrate (Boc-RVRR-AMC) hydrolysis assay, GGACK demonstrated superior inhibition of serine protease activity compared to the broad-spectrum inhibitor AEBSF and was comparable to PPACK. At a concentration of 0.1 mM, GGACK reduced enzyme activity to 46% of control, outperforming AEBSF which only reduced activity to 64% [1]. At a higher concentration of 1 mM, GGACK reduced activity to 12%, similar to PPACK (11%) and significantly more potent than AEBSF (30%) [1].
| Evidence Dimension | Residual serine protease activity (% of control) at given inhibitor concentration |
|---|---|
| Target Compound Data | 46% (0.1 mM), 12% (1 mM) |
| Comparator Or Baseline | PPACK: 48% (0.1 mM), 11% (1 mM); AEBSF: 64% (0.1 mM), 30% (1 mM) |
| Quantified Difference | GGACK is 28% more effective than AEBSF at 0.1 mM and 60% more effective at 1 mM. |
| Conditions | Furin substrate Boc-RVRR-AMC hydrolysis assay. Data are means ± standard deviations from two separate experiments, each performed in triplicate [1]. |
Why This Matters
This data directly quantifies GGACK's potency against a relevant protease activity, demonstrating its superiority over the commonly used broad-spectrum inhibitor AEBSF, which is critical for experiments requiring high levels of serine protease inhibition.
- [1] PMC. (2008). Table 2. Comparison of protease inhibitor activities. From PMC1828422. View Source
